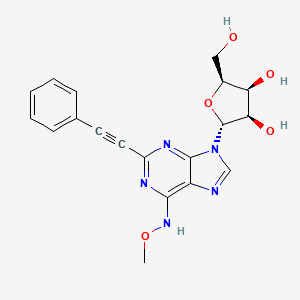
N6-methoxy-2-phenylethynyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-methoxy-2-phenylethynyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly notable for its high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-phenylethynyladenosine typically involves the substitution of the N6 and 2 positions of adenosineThe N6 position is then methoxylated using appropriate reagents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: N6-methoxy-2-phenylethynyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenylethynyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized adenosine derivatives.
科学的研究の応用
N6-methoxy-2-phenylethynyladenosine has several scientific research applications, including:
Chemistry: It is used as a ligand in studying the binding properties and selectivity of adenosine receptors.
Biology: The compound is employed in research on cellular signaling pathways and receptor-mediated processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmacological agents and diagnostic tools.
作用機序
N6-methoxy-2-phenylethynyladenosine exerts its effects primarily through its interaction with the A3 adenosine receptor. Upon binding to this receptor, the compound modulates various intracellular signaling pathways, including the inhibition of adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP). This, in turn, affects numerous downstream processes such as cell proliferation, apoptosis, and inflammation .
類似化合物との比較
2-phenylethynyladenosine: Another derivative of adenosine with a phenylethynyl group at the 2 position.
N6-methyladenosine: A methylated form of adenosine with different biological properties.
N6-methyl-2-phenylethynyladenosine: A compound similar to N6-methoxy-2-phenylethynyladenosine but with a methyl group instead of a methoxy group at the N6 position.
Uniqueness: this compound is unique due to its high selectivity and affinity for the A3 adenosine receptor, which distinguishes it from other adenosine derivatives. This selectivity makes it a potent and valuable tool for studying the specific functions and therapeutic potential of the A3 receptor .
特性
分子式 |
C19H19N5O5 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-phenylethynyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c1-28-23-17-14-18(22-13(21-17)8-7-11-5-3-2-4-6-11)24(10-20-14)19-16(27)15(26)12(9-25)29-19/h2-6,10,12,15-16,19,25-27H,9H2,1H3,(H,21,22,23)/t12-,15+,16+,19+/m0/s1 |
InChIキー |
GWYJBOYUQUUQGN-GCUGWZBJSA-N |
異性体SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@@H](O4)CO)O)O |
正規SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


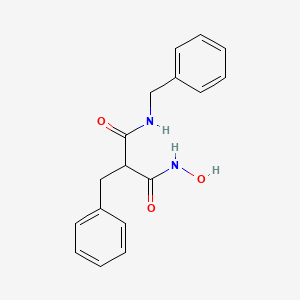
![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
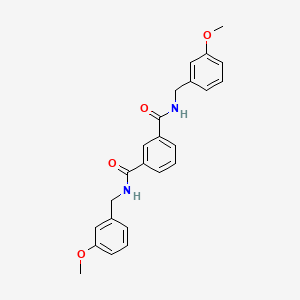
![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

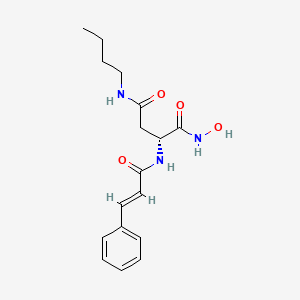
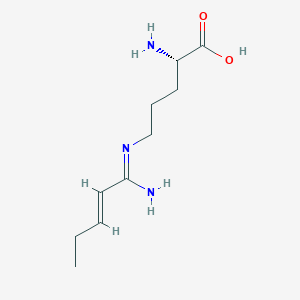

![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
